molecular formula C27H21F5N4O5S B11101908 Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11101908
M. Wt: 608.5 g/mol
InChI Key: IFFRLDXJFILJOX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that includes a benzoate ester, a thioxoimidazolidinone ring, and both methoxyphenyl and pentafluorophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the thioxoimidazolidinone ring: This can be achieved by reacting an appropriate amine with a thioamide under acidic conditions.

    Introduction of the methoxyphenyl and pentafluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioxoimidazolidinone ring can be reduced to form imidazolidinone derivatives.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidinone derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyphenyl and pentafluorophenyl groups play a crucial role in these interactions by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and pentafluorophenyl groups, along with the thioxoimidazolidinone ring, sets it apart from other similar compounds.

Properties

Molecular Formula

C27H21F5N4O5S

Molecular Weight

608.5 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-(2,3,4,5,6-pentafluoroanilino)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H21F5N4O5S/c1-3-41-26(39)13-4-8-15(9-5-13)35-25(38)17(12-18(37)33-14-6-10-16(40-2)11-7-14)36(27(35)42)34-24-22(31)20(29)19(28)21(30)23(24)32/h4-11,17,34H,3,12H2,1-2H3,(H,33,37)

InChI Key

IFFRLDXJFILJOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC3=C(C(=C(C(=C3F)F)F)F)F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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